molecular formula C7H4Br2N2 B1314508 2,5-dibromo-1H-benzo[d]imidazole CAS No. 106072-43-9

2,5-dibromo-1H-benzo[d]imidazole

Cat. No.: B1314508
CAS No.: 106072-43-9
M. Wt: 275.93 g/mol
InChI Key: FCMRLPBBWRIXFQ-UHFFFAOYSA-N
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Description

2,6-Dibromo-1H-benzimidazole is a brominated derivative of benzimidazole, a heterocyclic aromatic organic compound Benzimidazoles are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dibromo-1H-benzo[d]imidazole typically involves the bromination of benzimidazole. One common method is the direct bromination of benzimidazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromo-1H-benzimidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The benzimidazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atoms with other nucleophiles.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the benzimidazole ring.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazoles, while oxidation and reduction can lead to different oxidation states of the benzimidazole ring.

Scientific Research Applications

2,6-Dibromo-1H-benzimidazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of advanced materials, including polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,5-dibromo-1H-benzo[d]imidazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The exact pathways involved can vary depending on the specific biological context and the target molecules.

Comparison with Similar Compounds

  • 2,4-Dibromo-1H-benzimidazole
  • 5,6-Dibromo-1H-benzimidazole
  • 2,6-Dichloro-1H-benzimidazole

Comparison: 2,6-Dibromo-1H-benzimidazole is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and interactions with other molecules. Compared to other dibromo derivatives, the 2,6-dibromo configuration may offer distinct advantages in terms of stability and biological activity. The presence of bromine atoms can also enhance the compound’s ability to participate in various chemical reactions, making it a versatile building block in synthetic chemistry.

Properties

IUPAC Name

2,6-dibromo-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMRLPBBWRIXFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20544178
Record name 2,6-Dibromo-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20544178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106072-43-9
Record name 2,6-Dibromo-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20544178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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